Product packaging for 3-Methyl-2H-1,4-benzoxazin-2-one(Cat. No.:CAS No. 7653-60-3)

3-Methyl-2H-1,4-benzoxazin-2-one

Cat. No.: B1618432
CAS No.: 7653-60-3
M. Wt: 161.16 g/mol
InChI Key: PEEMVDRTQBESEN-UHFFFAOYSA-N
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Description

Significance within the Benzoxazinone (B8607429) Class of Heterocyclic Compounds

Benzoxazinones are a class of bicyclic heterocyclic compounds containing a benzene (B151609) ring fused to an oxazine (B8389632) ring. nih.gov They are considered privileged scaffolds in medicinal chemistry due to their wide range of biological activities. researchgate.netresearchgate.net This class of compounds has demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antifungal activities. researchgate.netresearchgate.netnih.govnih.gov The structural framework of benzoxazinones allows for various chemical modifications, enabling the synthesis of a multitude of derivatives with diverse biological functions. researchgate.netresearchgate.net

The 1,4-benzoxazine scaffold, in particular, is a key structural motif in numerous therapeutically promising drug candidates. researchgate.net The versatility of this core structure has made it a focal point for the development of new bioactive compounds.

Historical Context of 2H-1,4-Benzoxazin-2-one Research

Early research into the 2H-1,4-benzoxazin-2-one scaffold laid the groundwork for the exploration of its derivatives. Initial studies focused on the synthesis and characterization of the parent compound and its simpler analogues. For instance, early work reported the preparation of 2H-1,4-benzoxazin-2-one derivatives and noted their potential as a basis for further chemical investigation. researchgate.net The fundamental synthesis of 2H-1,4-benzoxazin-3(4H)-one, a related isomer, involves the ring closure of o-aminophenols with reagents like chloroacetyl chloride. clockss.org These foundational studies established the chemical accessibility of the benzoxazinone core, paving the way for more complex and targeted research.

Overview of Research Trajectories for 3-Methyl-2H-1,4-benzoxazin-2-one and its Analogues

Research into this compound and its analogues has followed several key trajectories, primarily focusing on synthesis, structural modification, and biological evaluation.

One significant area of research has been the development of efficient synthetic methodologies. For instance, a synthetic route for the related 3-methyl-3,4-dihydro-2H-1,4-benzoxazine involves O-alkylation, reduction, and ring closure reactions, starting from o-nitrophenol and 1-chloro-acetone. researchgate.net The structure of the resulting compound was confirmed using various spectroscopic methods. researchgate.net Another approach involves the biocatalytic decarboxylative Michael addition for the synthesis of 1,4-benzoxazinone derivatives, highlighting the use of enzymes to create these complex molecules under mild conditions. nih.gov

The synthesis of various analogues by introducing different substituents onto the benzoxazinone core has been a major focus. This allows for the exploration of structure-activity relationships. For example, a series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones were synthesized and evaluated for their antifungal activity against various phytopathogenic fungi. nih.gov Some of these compounds, such as 2-ethyl-2H-1,4-benzoxazin-3(4H)-one, exhibited significant inhibition of mycelial growth. nih.gov

Furthermore, research has explored the biological potential of these compounds. Studies have shown that derivatives of 1,4-benzoxazin-3-one possess anti-inflammatory and analgesic properties. researchgate.netmongoliajol.info For example, a hybrid molecule combining a benzoxazinone with the anti-inflammatory drug diclofenac (B195802) showed potent anti-inflammatory and analgesic activities with reduced gastric toxicity. researchgate.net Other research has focused on the anticancer potential of 1,4-benzoxazine derivatives, with some analogues showing promising activity against various cancer cell lines. nih.gov

The table below provides a summary of selected research findings on analogues of this compound, showcasing the diversity of synthetic approaches and biological investigations.

Compound/AnalogueResearch FocusKey Findings
6-substituted 3-methyl-3,4-dihydro-2H- clockss.orgnih.govbenzoxazinesSynthesis of enantiomersSuccessful synthesis via acylative kinetic resolution.
1,4-Benzoxazinone derivativesBiocatalytic synthesisDevelopment of a novel decarboxylative Michael addition catalyzed by Candida antarctica lipase (B570770) B. nih.gov
2-Alkyl-2H-1,4-benzoxazin-3(4H)-onesAntifungal activitySeveral derivatives showed moderate to good antifungal activity against phytopathogenic fungi. nih.gov
Benzoxazinone-diclofenac hybridAnti-inflammatory and analgesic activityThe hybrid molecule exhibited potent anti-inflammatory and analgesic effects with reduced ulcerogenicity. researchgate.netmongoliajol.info
4-Aryl-3,4-dihydro-2H-1,4-benzoxazinesAnticancer activityAnalogues displayed moderate to good potency against various cancer cell lines. nih.gov

The following tables detail some of the reported physicochemical and spectroscopic data for this compound and a closely related analogue.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₇NO₂
Molecular Weight161.16 g/mol
XLogP31.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0
Exact Mass161.0476784 g/mol
Monoisotopic Mass161.0476784 g/mol
Topological Polar Surface Area38.8 Ų
Heavy Atom Count12

Spectroscopic Data for a Representative Analogue: 2-Methyl-3,1-(4H)-benzoxazin-4-one

Spectroscopic MethodKey Observations
Infrared (IR) SpectroscopyNot explicitly detailed in the provided search results.
¹H Nuclear Magnetic Resonance (¹H-NMR)Not explicitly detailed in the provided search results.
¹³C Nuclear Magnetic Resonance (¹³C-NMR)Not explicitly detailed in the provided search results.
Mass Spectrometry (MS)Not explicitly detailed in the provided search results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B1618432 3-Methyl-2H-1,4-benzoxazin-2-one CAS No. 7653-60-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7653-60-3

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

3-methyl-1,4-benzoxazin-2-one

InChI

InChI=1S/C9H7NO2/c1-6-9(11)12-8-5-3-2-4-7(8)10-6/h2-5H,1H3

InChI Key

PEEMVDRTQBESEN-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2OC1=O

Canonical SMILES

CC1=NC2=CC=CC=C2OC1=O

Other CAS No.

7653-60-3

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 2h 1,4 Benzoxazin 2 One and Its Derivatives

Traditional Synthetic Approaches for Benzoxazinones

The foundational methods for synthesizing the benzoxazinone (B8607429) core have long relied on the versatile reactivity of 2-aminophenol (B121084) and its derivatives. These approaches are characterized by their straightforward reaction pathways and use of readily available starting materials.

Cyclization Reactions involving 2-Aminophenol Precursors

The cornerstone of benzoxazinone synthesis is the use of 2-aminophenol as a key building block. This precursor contains two distinct nucleophilic sites—the amino group and the hydroxyl group. The synthesis of the 1,4-benzoxazin-2-one ring system involves the sequential or concerted reaction of these nucleophiles with a suitable three-carbon electrophilic partner. The general mechanism involves an initial N-acylation of the amino group, followed by an intramolecular O-alkylation (an SN2 reaction) by the phenolic oxygen, which displaces a leaving group to form the heterocyclic ring. The choice of the electrophile and the reaction conditions are critical for achieving high yields and preventing the formation of side products, such as polymers or alternative ring systems. clockss.org

Reactions with Haloacetyl Halides

A direct and widely employed method for the synthesis of 3-methyl-2H-1,4-benzoxazin-2-one involves the reaction of 2-aminophenol with an α-halopropionyl halide or a related α-halo ester. The most common reagents for this transformation are 2-bromopropionyl bromide, 2-chloropropionyl chloride, or esters like ethyl 2-bromopropionate.

The reaction typically proceeds in two conceptual steps:

N-Acylation: The highly reactive amino group of 2-aminophenol attacks the electrophilic carbonyl carbon of the α-halopropionyl halide, leading to the formation of an N-(2-hydroxy-phenyl)-2-halopropanamide intermediate.

Intramolecular Cyclization: In the presence of a base (e.g., potassium carbonate, sodium hydride), the phenolic hydroxyl group is deprotonated to a phenoxide. This powerful nucleophile then displaces the halide from the adjacent carbon in an intramolecular Williamson ether synthesis, closing the six-membered ring to yield the final this compound product.

The table below summarizes typical conditions for this traditional synthetic approach.

Table 1: Traditional Synthesis Conditions for this compound

Reactant 1 Reactant 2 Base Solvent Typical Conditions
2-Aminophenol 2-Bromopropionyl bromide Potassium Carbonate Acetone / DMF Reflux, 4-12 hours
2-Aminophenol Ethyl 2-bromopropionate Sodium Ethoxide Ethanol Reflux, 8-24 hours
Substituted 2-Aminophenol 2-Chloropropionyl chloride Pyridine Dichloromethane 0°C to room temp, 2-6 hours

Advanced and Sustainable Synthetic Strategies

In recent years, the focus of synthetic chemistry has shifted towards more sustainable and efficient methodologies. These advanced strategies aim to reduce reaction times, minimize energy consumption, decrease waste, and avoid the use of hazardous or expensive catalysts.

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of organic reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, along with improved yields and cleaner reaction profiles. rsc.orgrsc.org While the synthesis of the parent this compound via MAOS is not extensively detailed, the methodology has been successfully applied to the synthesis and functionalization of the closely related benzo[b] rsc.orgrsc.orgoxazin-2-one core. rsc.orgrsc.org For instance, palladium-catalyzed halogenation of 3-phenyl-2H-benzo[b] rsc.orgrsc.orgoxazin-2-ones under microwave irradiation proceeds in as little as 15 minutes, compared to several hours under conventional heating. rsc.org Similarly, the synthesis of benzo rsc.orgrsc.orgoxazin-3-ones has been achieved in minutes using microwave heating. koreascience.kr These examples strongly suggest that the cyclization of 2-aminophenol with an α-halo reagent to form this compound could be significantly optimized using MAOS.

Table 2: Microwave-Assisted Synthesis & Functionalization of Benzoxazin-2-one Scaffolds

Reaction Type Catalyst Reagent Solvent Temperature Time Yield Reference
Bromination Pd(OAc)₂ NBS DCE 100°C 15 min 84% rsc.org
Chlorination Pd(OAc)₂ NCS DCE 120°C 30 min 75% rsc.org
Iodination Pd(OAc)₂ NIS DCE 100°C 20 min 82% rsc.org
Smiles Rearrangement None Cs₂CO₃ DMF N/A a few min Moderate-Excellent koreascience.kr

Metal-Free Carbon-Carbon Coupling Reactions

A key goal of green chemistry is the replacement of transition-metal catalysts with more benign alternatives to reduce cost and toxicity. Several metal-free approaches for the synthesis of the broader 1,4-benzoxazine family have been reported. rsc.orgrsc.org These methods often employ organocatalysts or simple reagents to promote the key bond-forming steps. For instance, a transition-metal-free multicomponent cascade reaction using a dipeptide-based phosphonium (B103445) salt catalyst has been developed for constructing chiral 2H-1,4-benzoxazine scaffolds. rsc.org Another approach reports a one-pot tandem reaction to synthesize 1,4-benzoxazine derivatives in ethanol, completely avoiding transition metal catalysts. rsc.org While not yet specifically applied to this compound, these strategies represent the frontier of sustainable synthesis for this class of heterocyclic compounds.

Copper-Catalyzed Cascade Reactions for Benzoxazinone Scaffolds

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of benzoxazinone scaffolds, offering efficient and versatile routes to these heterocyclic compounds. These reactions often proceed through a cascade mechanism, where multiple bond-forming events occur in a single pot, thereby increasing synthetic efficiency.

One notable example involves a tandem copper-catalyzed intermolecular decarboxylation cross-coupling cascade between o-bromobenzoic acids and proline or piperic acid. acs.org This method provides access to a variety of fused benzoxazinone scaffolds with high efficiency and good compatibility with various functional groups. acs.org The reaction proceeds through a sequential decarboxylation and dehydration coupling process. acs.org

Another significant copper-catalyzed approach is the three-component cascade reaction of benzaldehyde (B42025) with benzylamine (B48309) and hydroxylamine (B1172632) or aniline, which can lead to the formation of quinazolines, structurally related to benzoxazinones. researchgate.net This highlights the versatility of copper catalysis in synthesizing nitrogen-containing heterocycles. Furthermore, a copper(I)-catalyzed synthesis of quinazolines has been developed using acetamide (B32628) as the nitrogen source and water as a hydrogen source, involving a cascade cyclization/hydrodehalogenation. researchgate.net

The synthesis of 2-aminocarbazoles through a copper-catalyzed cascade C–C and C–N bond formation and aromatization also demonstrates the broad applicability of these catalysts. researchgate.net Additionally, a copper-catalyzed three-component cascade synthesis of 1,3-benzothiazines has been developed from ortho-aminohydrazones and bromodifluoroacetamides. colab.ws These examples, while not directly producing this compound, showcase the potential of copper-catalyzed cascade reactions in constructing related heterocyclic systems.

Smiles Rearrangement in 1,4-Benzoxazinone Formation

The Smiles rearrangement is a significant intramolecular nucleophilic aromatic substitution reaction that has found application in the synthesis of 1,4-benzoxazinone derivatives. chemistry-reaction.comwikipedia.orgsynarchive.com This rearrangement involves the migration of an aryl group from an oxygen, sulfur, or nitrogen atom to a neighboring carbon atom. For the reaction to proceed, the aromatic ring typically requires activation by an electron-withdrawing group positioned ortho or para to the reaction center. chemistry-reaction.com

A key feature of the Smiles rearrangement is the formation of a spirocyclic Meisenheimer complex as an intermediate. youtube.com The reaction mechanism begins with the deprotonation of a heteroatom (like OH, NH2, or SH) to generate a nucleophile. chemistry-reaction.com This nucleophile then attacks the aromatic ring in an ipso fashion, leading to the formation of a five-membered transition state that subsequently rearranges to the final product. chemistry-reaction.com

Modifications of the classical Smiles rearrangement, such as the Truce-Smiles rearrangement, have expanded its utility. In the Truce-Smiles rearrangement, a strong base is used, which allows the reaction to proceed even without an activating group on the aromatic ring. wikipedia.org Photochemical versions of the Smiles rearrangement have also been developed, offering milder reaction conditions. youtube.com

Reductive Cyclization Methods

Reductive cyclization is a widely employed and effective strategy for the synthesis of 1,4-benzoxazin-3(4H)-one derivatives. This method typically involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization to form the benzoxazinone ring.

A common approach starts with the O-alkylation of 2-nitrophenols with α-bromoalkanoates to form 2-nitro ester intermediates. nih.gov These intermediates are then subjected to catalytic reductive cyclization to yield the corresponding 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones. nih.gov This two-step process has proven to be a "green" and efficient route. nih.gov

Another variation involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile (B3041539) adducts in the presence of iron in acetic acid, which provides excellent yields of 2H-1,4-benzoxazin-3-(4H)-ones. ijsr.net This system is compatible with a variety of functional groups. ijsr.net

A fully integrated continuous protocol has also been developed for the synthesis of a functionalized 4H-benzo- acs.orgchemistry-reaction.com-oxazin-3-one. This process involves a three-step sequence of nitration, hydrogenation, and cyclization, demonstrating the industrial applicability of reductive cyclization methods. acs.org The hydrogenation step is typically carried out using a palladium on carbon (Pd/C) catalyst. acs.org

Enantioselective Synthesis of 2H-1,4-Benzoxazin-2-one Derivatives

The development of enantioselective methods for the synthesis of 2H-1,4-benzoxazin-2-one derivatives is of significant importance due to the prevalence of chiral benzoxazinone scaffolds in pharmaceuticals and agrochemicals. acs.orgnih.gov These methods aim to produce optically pure compounds, which often exhibit enhanced biological activity and reduced side effects compared to their racemic counterparts. nih.gov

Chiral Ligand-Mediated Asymmetric Synthesis

Chiral ligand-mediated asymmetric synthesis has proven to be a highly effective strategy for obtaining enantioenriched 1,4-benzoxazinone derivatives. This approach often utilizes transition metal catalysts in combination with chiral ligands to control the stereochemical outcome of the reaction.

One prominent example is the iridium-catalyzed asymmetric hydrogenation of benzoxazinones. The use of the chiral ligand N-methylated ZhaoPhos (L5) in the presence of a Brønsted acid cocatalyst, such as hydrochloric acid, has afforded a range of chiral dihydrobenzoxazinones with excellent conversions, high yields (88–96%), and outstanding enantioselectivities (91–>99% ee). rsc.org Another efficient method involves the iridium-catalyzed enantioselective hydrogenation of 2-alkylidene 1,4-benzoxazin-3-ones using the iPr-BiphPHOX ligand, which also delivers the reduced products in excellent yields and with up to 99% ee. acs.org

Palladium catalysis has also been instrumental in this field. The use of the chiral bisphosphorus ligand WingPhos enables a versatile, regio- and enantioselective palladium-catalyzed tandem allylic substitution to provide chiral vinyl-substituted dihydro-2H-benzo[b] acs.orgchemistry-reaction.com-oxazines with excellent enantioselectivities. organic-chemistry.org

Catalyst/Ligand SystemSubstrateProductYield (%)Enantiomeric Excess (ee, %)Reference
Ir / N-methylated ZhaoPhos (L5)BenzoxazinonesChiral dihydrobenzoxazinones88-9691->99 rsc.org
Ir / iPr-BiphPHOX2-Alkylidene 1,4-benzoxazin-3-onesChiral 2-substituted 1,4-benzoxazin-3-onesup to 99up to 99 acs.org
Pd / WingPhosVinyl methylene (B1212753) cyclic carbonatesChiral vinyl-substituted dihydro-2H-benzo[b] acs.orgchemistry-reaction.comoxazines-excellent organic-chemistry.org
EDDS Lyase2-Aminophenols and fumarateChiral dihydrobenzoxazinonesup to 63up to >99 acs.orgnih.gov

Stereochemical Considerations in Benzoxazinone Production

The stereochemistry of 1,4-benzoxazinone derivatives is a critical factor that dictates their biological activity. nih.gov The three-dimensional arrangement of atoms in these molecules determines how they interact with their biological targets, such as enzymes and receptors. nih.gov

The two enantiomers of a chiral drug can exhibit significant differences in their bioavailability, metabolism, potency, and toxicity. nih.gov Therefore, the production of single-enantiomer drugs is often preferred to achieve a more selective pharmacological profile and an improved therapeutic index. nih.gov

In the context of benzoxazinone synthesis, achieving high stereoselectivity is a primary goal. This involves controlling the formation of chiral centers during the reaction. For instance, in the asymmetric hydrogenation of benzoxazinones, the choice of chiral ligand and reaction conditions is crucial for determining the absolute configuration of the product. rsc.org The interaction between the substrate, catalyst, and ligand creates a chiral environment that favors the formation of one enantiomer over the other. rsc.org

Similarly, in biocatalytic methods, the enzyme's active site provides a highly specific three-dimensional template that directs the stereochemical course of the reaction, leading to products with very high enantiomeric excess. acs.orgnih.gov The precise orientation of the substrate within the active site is key to this high degree of stereocontrol.

Understanding the stereochemical aspects of the reaction mechanism is essential for designing effective synthetic strategies. researchgate.net For example, in nucleophilic addition reactions to carbonyl groups or alkenes, the direction of attack (Re or Si face) determines the stereochemistry of the newly formed chiral center. researchgate.net

Derivatization and Structural Modification of 3 Methyl 2h 1,4 Benzoxazin 2 One

Substitution Patterns and Functional Group Diversification

The diversification of functional groups on the 3-methyl-2H-1,4-benzoxazin-2-one core is achieved through various synthetic strategies, targeting the aromatic ring, the methyl group at the 3-position, and the nitrogen atom of the oxazinone ring.

Aromatic Ring Substitutions

Commonly, substitutions are achieved by starting with appropriately substituted 2-aminophenols. For instance, the reaction of 2-amino-4-methylphenol (B1222752) or 2-amino-4-chlorophenol (B47367) with dimethyl acetylenedicarboxylate (B1228247) directly yields 6-methyl or 6-chloro substituted 1,4-benzoxazinone derivatives, respectively. nih.gov This approach allows for the incorporation of a range of functional groups, including alkyl, halogen, and nitro groups, onto the aromatic ring. nih.gov These substituents can modulate the electron density of the ring system, which can be a critical factor in the molecule's reactivity and biological activity.

A general method for synthesizing 4H-1,2-benzoxazines with electron-withdrawing substituents on the benzene (B151609) ring has been developed, highlighting the tunability of the aromatic core. acs.org

Modifications at the 3-Position of the Oxazinone Ring

The methyl group at the 3-position of the oxazinone ring is a key site for derivatization, enabling the introduction of a wide array of side chains and functional groups. One prominent strategy involves the conjugate addition of the 1,4-benzoxazinone to various Michael acceptors.

For example, lipase-catalyzed reactions have been successfully employed for the synthesis of complex 1,4-benzoxazinone derivatives. This biocatalytic approach involves a decarboxylative Michael addition, where the 1,4-benzoxazinone acts as a nucleophile, attacking chalcones or other Michael acceptors. nih.gov This method has been used to synthesize derivatives with elaborate side chains at the 3-position, such as 3-(2-(4-chlorophenyl)-4-oxo-4-phenylbutyl)-6-methyl-2H-benzo[b] nih.govmdpi.comoxazin-2-one and 3-(4-(furan-2-yl)-4-oxo-2-phenylbutyl)-6-methyl-2H-benzo[b] nih.govmdpi.comoxazin-2-one. nih.gov

Another approach involves the reaction with N-substituted maleimide (B117702) derivatives, leading to the formation of conjugate addition products. nih.gov Furthermore, the enantioselective addition of indoles to a ketimine ester derived from 1,4-benzoxazinone has been reported, producing new derivatives with chiral centers at the 3-position. nih.gov

N-Substitution Strategies

The nitrogen atom of the 1,4-benzoxazine ring provides another handle for structural modification. N-substitution can be achieved through various alkylation and acylation reactions, introducing a diverse range of substituents that can alter the molecule's properties.

For instance, N-substituted 3,4-dihydro-2H-1,4-benzoxazines can be synthesized by reacting the parent heterocycle with alkyl bromides. researchgate.net Acylation of the nitrogen atom is also a common strategy. For example, 4-acetyl-2H-benzo[b] nih.govmdpi.comthiazin-3(4H)-one, a sulfur analog of the benzoxazinone (B8607429), has been prepared by reacting the parent compound with acetyl chloride in the presence of pyridine. mdpi.com While this example is for a related sulfur-containing ring system, the principle of N-acylation is applicable to the 1,4-benzoxazinone core as well.

Hybridization with Other Heterocyclic Moieties

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, has emerged as a powerful strategy in drug discovery. This approach can lead to compounds with improved or novel activities by combining the beneficial features of the parent molecules. The this compound scaffold has been successfully hybridized with other heterocyclic systems, notably 1,2,3-triazoles and indoles.

Integration with 1,2,3-Triazole Systems

The 1,2,3-triazole ring is a popular linker in medicinal chemistry due to its stability, synthetic accessibility via "click chemistry," and ability to form hydrogen bonds. nih.govnih.gov Hybrid molecules incorporating both the 1,4-benzoxazinone and 1,2,3-triazole moieties have been synthesized and investigated.

A series of 2H-1,4-benzoxazin-3(4H)-one derivatives were modified by introducing a 1,2,3-triazole moiety. nih.gov This structural modification was aimed at imparting or enhancing the anti-inflammatory activity of the parent benzoxazinone core. nih.gov The synthesis of these hybrids typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.gov This reaction efficiently connects a benzoxazinone bearing an azide (B81097) or alkyne functionality with a corresponding triazole precursor. nih.gov The resulting hybrid molecules have shown significant biological activities, demonstrating the potential of this hybridization strategy. nih.gov

Incorporation of Indole-Based Derivatives

The indole (B1671886) nucleus is a privileged scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities. nih.gov The hybridization of 1,4-benzoxazinones with indole moieties has been explored to create novel chemical entities.

A notable synthetic approach involves a palladium/carbon-copper mediated coupling-cyclization strategy. nih.gov This method has been used to synthesize 2H-1,3-benzoxazin-4(3H)-one derivatives containing an indole moiety. nih.gov In a specific example, an o-iodoanilide was coupled with a propargylated benzoxazinone derivative in the presence of a Pd/C-CuI-PPh3 catalyst system to yield the desired indole-benzoxazinone hybrid. nih.gov This strategy allows for the fusion of these two important heterocyclic systems, opening avenues for the development of new compounds with potentially synergistic or unique biological profiles.

Rational Design Principles for Novel Benzoxazinone Analogues

The rational design of novel benzoxazinone analogues is a cornerstone of modern medicinal chemistry and agrochemical research, aiming to optimize biological activity, selectivity, and pharmacokinetic properties. This process is guided by several key principles, including extensive structure-activity relationship (SAR) studies, target-based molecular modeling, and the modification of natural product scaffolds.

A fundamental approach to designing new analogues involves systematic SAR studies. By synthesizing a series of derivatives and evaluating their biological effects, researchers can decipher the contributions of different structural features to the desired activity. For instance, in the development of α-chymotrypsin inhibitors, it was found that the introduction of substituents on the benzene ring of the benzoxazinone core tends to decrease inhibitory potential. nih.govresearchgate.net Conversely, the potency was enhanced by adding specific halogen groups to a phenyl substituent at the 2-position, with the effect following the order of fluoro > chloro > bromo. nih.govresearchgate.net Further studies on these types of inhibitors indicated that compounds with strong electron-donating or withdrawing groups on the phenyl substituent showed the best inhibitory potential when positioned at the ortho position, followed by meta and then para. nih.gov

Another powerful design strategy is the creation of hybrid molecules, where the benzoxazinone scaffold is combined with other pharmacologically active moieties. This approach led to the discovery of highly potent protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitors for use as herbicides. acs.org Researchers identified a promising series by integrating a pyrimidinedione moiety with the benzoxazinone structure. acs.org This strategic combination resulted in compounds with excellent, broad-spectrum herbicidal activity. acs.org Molecular simulations played a crucial role in this process, helping to understand and optimize the binding mechanism of the designed analogues to both the target plant PPO and its human counterpart, thereby ensuring high selectivity and safety. acs.org

The natural world also provides a rich source of inspiration for rational design. Naturally occurring benzoxazinones, such as DIBOA and DIMBOA found in gramineous plants, and their degradation products, serve as templates for new agrochemicals. nih.gov Studies have shown that degradation products like 2-aminophenoxazin-3-one (APO) and synthetic 2-deoxy derivatives exhibit significant phytotoxicity, making them valuable lead compounds for developing new, natural-product-based herbicides. nih.gov

In the context of anticancer drug development, rational design has been employed to create novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines. mdpi.comresearchgate.net Based on the structural similarities to other anticancer agents, researchers hypothesized that introducing an aryl group at the N-4 position of the benzoxazine (B1645224) ring could enhance potency and selectivity. researchgate.net Subsequent synthesis and biological evaluation revealed that the presence of hydroxyl groups on the benzoxazine core and the aryl ring was beneficial for activity, and a para-amino group on the N-aryl substituent significantly increased potency against various cancer cell lines. mdpi.com

The design of small molecule renin inhibitors for treating hypertension also showcases the application of these principles. nih.gov By substituting the 1,4-benzoxazin-3-one core at the 6-position with a 2,4-diaminopyrimidinyl group, and by modulating a sidechain designed to bind in a specific subsite of the renin enzyme (S3sp), researchers were able to optimize inhibitory potency, metabolic stability, and oral bioavailability. nih.gov

These examples underscore a multi-faceted approach to the rational design of benzoxazinone analogues, leveraging SAR data, computational chemistry, and natural product chemistry to create novel molecules with tailored biological functions.

Data Tables

Table 1: Structure-Activity Relationship (SAR) of Benzoxazinone Derivatives as α-Chymotrypsin Inhibitors

Compound Series Modification Effect on Inhibitory Potential Reference(s)
BenzoxazinonesSubstitution on the benzene ring of the core structureReduces inhibitory potential nih.govresearchgate.net
2-PhenylbenzoxazinonesHalogen substitution on the phenyl groupFluoro > Chloro > Bromo nih.govresearchgate.net
2-PhenylbenzoxazinonesPosition of electron-donating/withdrawing groups on the phenyl substituentOrtho > Meta > Para nih.gov

Data derived from studies on a series of synthesized benzoxazinone derivatives. nih.govresearchgate.net

Table 2: Rational Design Strategies for Novel Benzoxazinone Analogues

Design Principle Target Application Example Modification Key Finding Reference(s)
Hybrid Molecule DesignHerbicides (PPO Inhibition)Integration of a pyrimidinedione moiety with the benzoxazinone scaffold.Resulted in a highly potent and selective PPO inhibitor. acs.org
Natural Product ModificationHerbicidesUse of degradation products (e.g., 2-aminophenoxazin-3-one) and 2-deoxy derivatives of natural benzoxazinones (DIBOA, DIMBOA).Degradation products and deoxy derivatives showed high phytotoxicity. nih.gov
Scaffold ModificationAnticancer AgentsIntroduction of an aryl group at the N-4 position of the 3,4-dihydro-2H-1,4-benzoxazine core.A para-amino group on the N-aryl substituent significantly enhanced potency. mdpi.com
Target-Based DesignAntihypertensives (Renin Inhibition)Substitution at the 6-position with a 2,4-diaminopyrimidinyl group and modulation of the S3sp binding sidechain.Optimized potency, metabolic stability, and oral bioavailability. nih.gov

Structure Activity Relationship Sar Studies of 3 Methyl 2h 1,4 Benzoxazin 2 One Derivatives

Elucidation of Pharmacophoric Requirements for Biological Activities

The biological activities of 3-Methyl-2H-1,4-benzoxazin-2-one derivatives are intrinsically linked to their three-dimensional structure and the electronic properties of their constituent atoms. The core pharmacophore consists of the benzoxazine (B1645224) ring system, which provides a rigid framework for the presentation of various functional groups to biological targets. The lactone moiety within the oxazine (B8389632) ring is a key feature, often participating in interactions with enzymes or receptors.

A critical aspect of the pharmacophore is the stereochemistry at the C-3 position. The presence of a methyl group introduces a chiral center, and studies have demonstrated that the biological activity of these compounds can be highly dependent on the stereoisomer. For instance, in the case of the antibacterial drug levofloxacin, which contains a chiral 7,8-difluoro-3-methyl-3,4-dihydro-2H- nih.govnih.govbenzoxazine moiety, the (S)-enantiomer is significantly more active than the (R)-enantiomer. This highlights the importance of the spatial orientation of the methyl group for effective interaction with its target, DNA gyrase.

Impact of Substituent Nature and Position on Molecular Efficacy

The nature and position of substituents on both the aromatic ring and the heterocyclic portion of the this compound scaffold play a crucial role in modulating their biological activity.

Substituents on the Benzene (B151609) Ring:

Substituents at the N-4 Position:

The nitrogen atom at the N-4 position provides a key site for modification. The introduction of different substituents at this position can impact the molecule's lipophilicity, solubility, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Stereochemistry at C-3:

The following table summarizes the impact of various substituents on the biological activity of this compound derivatives based on reported research findings.

Compound/Derivative Substituents Biological Activity Key Findings Reference
Levofloxacin Precursor7,8-difluoro, 3-methylAntibacterialThe (S)-enantiomer is significantly more active than the (R)-enantiomer. researchgate.net
7-oxo nih.govnih.govoxazino[2,3,4-ij]quinoline-6-carboxamides3-methylCannabinoid receptor agonist(R)-enantiomers have a higher affinity for the CB receptor. researchgate.net
6-substituted 3-methyl-3,4-dihydro-2H- nih.govnih.govbenzoxazinesVarious at C-6-Enantiomerically pure synthesis allows for evaluation of individual stereoisomers. researchgate.net

Correlation of Structural Motifs with Specific Receptor Binding and Enzyme Inhibition

The specific structural motifs of this compound derivatives are directly correlated with their ability to bind to specific biological targets, such as receptors and enzymes.

Enzyme Inhibition:

Receptor Binding:

The following table provides examples of this compound derivatives and their interactions with specific biological targets.

Derivative Class Target Key Structural Features for Interaction Reference
Fluoroquinolone AntibacterialsDNA Gyrase7,8-difluoro-3-methyl-3,4-dihydro-2H- nih.govnih.govbenzoxazine moiety, (S)-configuration at C-3 researchgate.net
7-oxo nih.govnih.govoxazino[2,3,4-ij]quinoline-6-carboxamidesCannabinoid (CB) Receptor3-methyl group, (R)-configuration at C-3 researchgate.net
General BenzoxazinonesSerine ProteasesLactone ring acting as an electrophile nih.gov

Biological Activities and Preclinical Mechanistic Investigations

Antimicrobial Research

The 1,4-benzoxazine framework has been a foundation for the development of novel agents to combat various pathogens. nih.gov

Antibacterial Efficacy Against Pathogens (e.g., Mycobacterium tuberculosis, Gram-positive, Gram-negative bacteria)

The 1,4-benzoxazine scaffold has been identified as a promising basis for developing new antitubercular agents. nih.govresearchgate.net In a high-throughput screen against Mycobacterium tuberculosis (M. tb), several 1,4-benzoxazine compounds were identified as inhibitors of MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase), an essential enzyme in the menaquinone biosynthesis pathway of M. tb. nih.govresearchgate.net

Subsequent structure-activity relationship (SAR) studies revealed that substitutions on the benzoxazine (B1645224) core have a significant impact on antibacterial efficacy. While compounds with no substituent or with fluorine or chlorine substitutions on the benzene (B151609) ring showed excellent activity against M. tuberculosis H37Rv, the introduction of a methyl group led to a dramatic decrease in potency. nih.gov This suggests that while the benzoxazine core is a valid starting point, the 3-methyl substitution is detrimental to this specific antibacterial activity. nih.gov

In silico molecular docking studies have also been employed to predict the antibacterial potential of related compounds, such as 3-aryl-2H-benzo[b] nih.govnih.govoxazin-2-ones, against Mycobacterium tuberculosis and Streptococcus dysgalactiae. nih.gov These computational approaches support the potential of the broader benzoxazine class as a source for new antibacterial agents. nih.gov

Table 1: In Vitro Antibacterial Activity of 1,4-Benzoxazine Derivatives Against M. tuberculosis H37Rv

CompoundSubstitutionMIC (µg/mL) nih.gov
(Z)-methyl 2-(2-oxo-2H-benzo[b] nih.govnih.govoxazin-3(4H)-ylidene)acetateUnsubstituted<1
(Z)-methyl 2-(3-methyl -2-oxo-2H-benzo[b] nih.govnih.govoxazin-3(4H)-ylidene)acetateMethyl group>100
(Z)-methyl 2-(6-fluoro-2-oxo-2H-benzo[b] nih.govnih.govoxazin-3(4H)-ylidene)acetateFluoro<1
(Z)-methyl 2-(7-chloro-2-oxo-2H-benzo[b] nih.govnih.govoxazin-3(4H)-ylidene)acetateChloro<1

Antifungal Properties Against Phytopathogenic and Other Fungi

Derivatives of the 1,4-benzoxazin-3(4H)-one scaffold have been synthesized and screened for activity against a range of plant pathogenic fungi. nih.govnih.govfrontiersin.org A study on 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones showed moderate to good antifungal activity at a concentration of 200 mg L⁻¹ against seven phytopathogenic fungi, including Botrytis cinerea, Rhizoctonia solani, and Fusarium oxysporum. nih.gov The most potent compounds in this series completely inhibited the mycelial growth of all tested fungi at this concentration. nih.gov

Further research into 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety also demonstrated moderate to good in vitro fungicidal activities against several plant pathogens like Gibberella zeae and Phytophthora infestans. nih.govfrontiersin.org Certain synthesized compounds showed efficacy superior to the commercial fungicide hymexazol (B17089) against specific fungal strains. frontiersin.org While these findings relate to derivatives, they underscore the potential of the core benzoxazine structure in the development of new antifungal agents for agricultural applications. nih.govfrontiersin.org

Table 2: Antifungal Activity of Selected 2-Alkyl-2H-1,4-benzoxazin-3(4H)-one Derivatives

CompoundFungal StrainActivity at 100 mg L⁻¹ (% Inhibition) nih.gov
2-ethyl-2H-1,4-benzoxazin-3(4H)-oneR. solani100%
4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-oneF. culmorum100%
4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-oneP. cactorum100%
4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-oneR. solani100%

Investigation of Antimicrobial Resistance Overcoming Strategies

The rise of multi-drug resistant (MDR) and extensively-drug resistant (XDR) strains of pathogens like M. tuberculosis presents a severe threat to global health, necessitating the discovery of novel drugs. nih.govresearchgate.net Research into new chemical scaffolds like the 1,4-benzoxazines is a key strategy in this effort. nih.gov By targeting essential and potentially novel pathways, such as menaquinone biosynthesis, these compounds may offer new avenues to combat resistant bacteria. nih.govresearchgate.net The integration of sustainable synthetic methods with in silico screening offers an effective strategy for discovering new drug candidates designed to target resistant microbial strains. nih.gov While the 1,4-benzoxazine scaffold is a promising foundation for developing agents against drug-resistant bacteria, specific research on 3-Methyl-2H-1,4-benzoxazin-2-one for overcoming established resistance mechanisms has not been detailed. nih.govnih.gov

Anti-inflammatory Research

The 2H-1,4-benzoxazin-3(4H)-one core is widely used in the development of treatments for conditions involving inflammation, such as neurodegenerative diseases. nih.govnih.gov

Modulation of Inflammatory Pathways (e.g., Nrf2-HO-1 signaling)

Recent studies have focused on the anti-inflammatory mechanisms of 2H-1,4-benzoxazin-3(4H)-one derivatives, revealing their ability to modulate key cellular signaling pathways. nih.govnih.gov A significant mechanism identified is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway. nih.govnih.gov The Nrf2/HO-1 pathway is a major regulator of cellular defense against oxidative stress and inflammation. nih.gov

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to significantly activate this pathway. nih.govnih.gov This activation helps to reduce the production of intracellular reactive oxygen species (ROS) and subsequently alleviates inflammation. nih.govnih.gov Molecular docking studies suggest that these compounds may interact with binding sites related to Nrf2, preventing its degradation and thereby promoting its protective functions. nih.govnih.gov The activation of the Nrf2/HO-1 pathway can, in turn, suppress other pro-inflammatory pathways, such as the NF-κB pathway, leading to a balanced cellular homeostasis. nih.gov

Cellular Models for Anti-inflammatory Activity (e.g., LPS-induced microglial cells)

The anti-inflammatory properties of 2H-1,4-benzoxazin-3(4H)-one derivatives have been investigated using well-established cellular models of inflammation. nih.govnih.gov A common model involves using lipopolysaccharide (LPS) to induce an inflammatory response in BV-2 microglial cells. nih.govnih.gov Microglia are the primary immune cells of the central nervous system, and their over-activation contributes to neuroinflammation.

In these studies, selected 2H-1,4-benzoxazin-3(4H)-one derivatives, modified with a 1,2,3-triazole moiety, effectively reduced the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated BV-2 cells. nih.govnih.gov Furthermore, these compounds significantly decreased the transcription levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.govnih.gov The compounds also downregulated the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov These findings in cellular models demonstrate the potent anti-inflammatory potential of the 1,4-benzoxazin-one scaffold. nih.govnih.gov

Antiproliferative and Anticancer Potential (In Vitro Studies)

The 2H-1,4-benzoxazin-3(4H)-one scaffold has been utilized as a foundational structure in the development of novel anticancer agents. Research has focused on synthesizing derivatives and evaluating their ability to inhibit the growth of various cancer cell lines.

Evaluation Against Cancer Cell Lines (e.g., breast adenocarcinoma)

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been systematically tested for their cytotoxic effects across a range of human cancer cell lines. In one study, a series of derivatives incorporating a 1,2,3-triazole moiety were evaluated for their anticancer activity against lung (A549), liver (Huh7), breast (MCF-7), colon (HCT-116), and ovarian (SKOV3) cancer cells. nih.govresearchgate.net The results indicated that these compounds were most potent against the A549 lung cancer cell line. nih.govresearchgate.net

Among the synthesized compounds, two derivatives in particular, designated 14b and 14c, showed the strongest inhibitory effects on A549 cells. nih.govresearchgate.net Further research has also pointed to the cytotoxic activity of other benzoxazine derivatives, derived from natural products like eugenol, against the MCF7 breast cancer cell line. nih.gov

Table 1: Inhibitory Concentrations of 2H-1,4-benzoxazin-3(4H)-one Derivatives Against A549 Lung Cancer Cells

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values for two promising derivatives.

Compound IC₅₀ (μM) Cell Line
14b 7.59 ± 0.31 A549 (Lung)
14c 18.52 ± 0.59 A549 (Lung)

Data sourced from Frontiers in Pharmacology. nih.gov

Molecular Targets in Cancer Pathways

A key mechanism appears to be the induction of DNA damage. nih.gov In A549 cells treated with these derivatives, confocal microscopy using γ-H2AX staining, a marker for DNA double-strand breaks, showed a significant increase in damaged cells. nih.gov Molecular modeling suggests that the structural configuration of these compounds, featuring two intersecting rigid planar structures (the 2H-1,4-benzoxazin-3(4H)-one and a 1-phenyl-1H-1,2,3-triazole), may allow them to intercalate into the DNA of tumor cells. nih.gov This action is thought to induce damage and trigger cell death, with human topoisomerase II beta being a potential interaction partner. nih.gov Western blot analyses have also confirmed that the compounds can induce markers associated with DNA damage and autophagy. researchgate.net

Neurological and Central Nervous System (CNS) Related Activities

The 1,4-benzoxazine ring is a privileged scaffold in medicinal chemistry for targeting CNS pathways, including serotonin (B10506) and acetylcholine (B1216132) signaling systems.

Serotonin Receptor Modulation

The 1,4-benzoxazine nucleus is integral to the design of potent serotonin receptor modulators. A series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives were synthesized and assessed for their antagonistic activity at serotonin-3 (5-HT3) receptors. nih.gov Structure-activity relationship studies revealed that introducing methyl groups at the 2-position of the benzoxazine ring increased the antagonistic activity. nih.gov

One of the most potent compounds in this series demonstrated exceptionally high affinity for the 5-HT3 receptor and a long-lasting antagonistic effect in preclinical models. nih.gov Other research has identified different derivatives, specifically 8-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones, as dual-acting antagonists for 5-HT1A/B/D receptors and as serotonin reuptake inhibitors. nih.gov

Table 2: Binding Affinity of a Lead 1,4-Benzoxazine Derivative at the 5-HT3 Receptor

This table shows the high-affinity binding of a key compound from a series of 5-HT3 receptor antagonists.

Compound Binding Affinity (Kᵢ) Receptor
endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide 0.019 nM 5-HT3

Data sourced from Chemical & Pharmaceutical Bulletin. nih.gov

Acetylcholinesterase Inhibition

In the search for treatments for Alzheimer's disease, the benzoxazinone (B8607429) core has been explored for its potential to inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine. researchgate.net A novel series of indole-benzoxazinone derivatives were synthesized for this purpose. researchgate.net

The most active compounds from this series demonstrated effective inhibitory profiles against human acetylcholinesterase (hAChE). researchgate.net Kinetic studies revealed that these compounds function as non-competitive inhibitors of the enzyme. researchgate.net

Table 3: Inhibitory Constants of Indole-Benzoxazinone Derivatives Against Human Acetylcholinesterase (hAChE)

This table presents the inhibitor constant (Kᵢ) values for the most active compounds evaluated.

Compound Inhibitor Constant (Kᵢ) (μM) Inhibition Type
7a 20.3 ± 0.9 Non-competitive
7d 20.2 ± 0.9 Non-competitive

Data sourced from Archiv der Pharmazie. researchgate.net

Imidazoline (B1206853) Binding Site Interactions

Research into the direct interaction of this compound with imidazoline binding sites (IBS) is not extensively documented in publicly available scientific literature. Imidazoline receptors are a principal target for antihypertensive drugs. nih.gov These sites are divided into at least two main subtypes, I₁-IBS and I₂-IBS, which are distinguished by their affinity for various ligands. nih.govnih.gov The I₁ site is involved in the central regulation of blood pressure, while the I₂ site is associated with a broader range of physiological and pathophysiological processes, including monoamine oxidase activity, neuroprotection, and psychiatric disorders. nih.gov Ligands that bind to these sites often feature an imidazoline ring or a structurally similar motif, such as a guanidinium (B1211019) group. nih.gov While a wide array of chemical structures have been explored for their affinity to IBS, current research has not established a direct link or detailed binding profile for the benzoxazinone class, including this compound.

Allelochemical and Phytotoxicity Investigations

Benzoxazinones, the chemical family to which this compound belongs, are well-established as potent allelochemicals. nih.gov These compounds are secondary metabolites produced by various plants, particularly within the grass family (Poaceae), including important crops like maize, wheat, and rye. nih.govmdpi.com In these plants, they are typically stored as stable glucosides, such as DIBOA-Glc and DIMBOA-Glc. nih.govmdpi.com When plant tissues are damaged, these precursors are rapidly converted into their more toxic aglycone forms, like DIBOA (2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one) and DIMBOA (2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one). mdpi.com These compounds can then degrade further in the soil to form benzoxazolinones, such as MBOA (6-methoxy-benzoxazolin-2(3H)-one), which exhibit significant and more stable phytotoxic activity. mdpi.commdpi.com

Herbicidal Potential Against Problematic Weeds

The phytotoxicity of benzoxazinones has been a subject of considerable interest for developing new herbicides. nih.govnih.gov Their ability to inhibit the growth of competing plants is a key aspect of their allelopathic function.

Studies have quantified the herbicidal effects of MBOA, a close structural relative of this compound. Research on the weed species Echinochloa crus-galli (barnyard grass) and Lolium rigidum (rigid ryegrass) demonstrated that MBOA exhibits moderate to low phytotoxicity. mdpi.com At a concentration of 1 mM, MBOA caused an approximately 30% inhibition of both root and shoot growth in Echinochloa crus-galli. mdpi.com In Lolium rigidum, the inhibition was more pronounced, with a 70% reduction in shoot growth and a 60% reduction in root growth at the same concentration. mdpi.com

The development of synthetic derivatives has also been explored to enhance herbicidal efficacy. nih.gov For instance, halogenation at the C-6 position and fluorination at the C-7 position of the benzoxazinone skeleton have been shown to produce compounds with high phytotoxic activity against weeds like Lolium rigidum and Avena fatua (wild oat). nih.gov Furthermore, synthetic sulphur analogs of benzoxazinones have shown promising results, particularly against the dicot weed Portulaca oleracea (common purslane), where inhibition at 1000 µM was comparable to that of commercial herbicides. mdpi.com

Table 1: Phytotoxicity of MBOA against Selected Weed Species

Weed Species Concentration Root Inhibition (%) Shoot Inhibition (%)
Echinochloa crus-galli 1 mM ~30% ~30%
Lolium rigidum 1 mM 60% 70%

Data sourced from a 2021 study on the absorption and elimination of MBOA by weeds. mdpi.com

Ecological Roles of Benzoxazinone Allelochemicals

The ecological function of benzoxazinones extends beyond simple phytotoxicity. These molecules play a crucial role in mediating complex interactions between plants, microbes, and herbivores. nih.govnih.gov The release of benzoxazinoids from the roots of cereal crops can significantly shape the composition of the soil microbiome. mdpi.comnih.gov This alteration of the microbial community can, in turn, influence plant growth and enhance defenses against herbivores for the next generation of plants. mdpi.comnih.gov

Benzoxazinoids also function as inducible defenses. nih.gov For example, the production of DIMBOA in wheat has been observed to increase significantly when the plant is grown in the presence of various competing weed species. nih.gov This response suggests that benzoxazinones are part of a dynamic defense system that allows plants to respond to competitive pressure.

Furthermore, the distribution of these compounds within a single plant is not uniform. nih.gov In maize, for instance, older leaves tend to have higher constitutive levels of benzoxazinoids, whereas younger leaves exhibit greater inducibility upon herbivore attack. nih.gov This differential distribution can influence the foraging behavior of herbivores, effectively contributing to feeding niche differentiation between different insect species. nih.gov Weeds and other plants exposed to these allelochemicals have also evolved detoxification mechanisms, often involving a three-phase pathway similar to that used for detoxifying synthetic herbicides, highlighting a co-evolutionary arms race. mdpi.combiorxiv.org

Exploration of Other Preclinical Biological Targets

Methionine Aminopeptidase Inhibition

There is currently no direct scientific evidence to suggest that this compound acts as an inhibitor of methionine aminopeptidases (MetAPs). MetAPs are essential metalloenzymes that cleave the initial methionine residue from newly synthesized proteins, a critical step in protein maturation and function. nih.gov Because this process is vital for cell survival, MetAPs are considered a promising target for the development of new antibacterial agents. nih.gov Known inhibitors of bacterial MetAPs often belong to chemical classes such as 1,2,4-triazoles, which are structurally distinct from benzoxazinones. nih.govnih.gov These inhibitors typically function by chelating the metal ions (usually Co(II) or Ni(II)) in the enzyme's active site. nih.govnih.gov

Intracellular Calcium Activity Modulation

The effect of this compound on the modulation of intracellular calcium activity has not been investigated in the available literature. Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, including proliferation, differentiation, migration, and gene expression. nih.gov Cells precisely control the timing, location, and amplitude of Ca²⁺ signals, and disruptions in this signaling can lead to various pathologies. While diverse chemical compounds can influence Ca²⁺ signaling pathways, there are no current studies linking benzoxazinones to this specific biological target.

Computational Chemistry and in Silico Approaches

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of 2H-1,4-benzoxazin-3(4H)-one, docking studies have been instrumental in elucidating binding modes and understanding structure-activity relationships (SAR).

Researchers have employed molecular docking to investigate the interactions of benzoxazinone (B8607429) derivatives with a variety of biological targets. nih.govnih.govresearchgate.net For instance, studies have shown that these compounds can bind effectively within the active sites of enzymes and receptors implicated in a range of diseases. nih.gov Docking simulations of 2H-1,4-benzoxazin-3(4H)-one derivatives with the Keap1 protein, a key regulator in the oxidative stress response, revealed crucial electrostatic interactions with important arginine residues. nih.gov Similarly, docking studies have been used to identify potential inhibitors of enzymes like human acetylcholinesterase (hAChE), which is relevant for Alzheimer's disease treatment. nih.gov

In the context of antimicrobial drug discovery, docking has been used to model the interaction of 2,3-substituted nih.govnih.govbenzooxazin-4-one derivatives with bacterial enzymes such as dihydrofolate reductase. These simulations help to rationalize the observed biological activities and guide the synthesis of more potent analogues. The binding affinity, represented by a docking score, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) are key outputs of these studies. For example, a series of isoxazolinyl-1,2,3-triazolyl- nih.govmdpi.com-benzoxazin-3-one derivatives were docked against pancreatic α-amylase and intestinal α-glucosidase, showing promising binding affinities that suggest potential antidiabetic activity. nih.govmdpi.com

Table 1: Examples of Molecular Docking Studies with Benzoxazinone Derivatives

Target Protein Investigated Compound Type Key Findings Reference(s)
Keap1 2H-1,4-benzoxazin-3(4H)-one derivatives Hydrogen bonding with Arginine residues (Arg 415) nih.gov
Human Acetylcholinesterase (hAChE) 2H-1,4-benzoxazin-3(4H)-one scaffold Potential as a non-competitive inhibitor nih.gov
Pancreatic α-Amylase Isoxazolinyl-1,2,3-triazolyl- nih.govmdpi.com-benzoxazin-3-one derivatives High binding affinity values (e.g., -9.2 kcal/mol) nih.govmdpi.com
Intestinal α-Glucosidase Isoxazolinyl-1,2,3-triazolyl- nih.govmdpi.com-benzoxazin-3-one derivatives High binding affinity values (e.g., -9.9 kcal/mol) nih.govmdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-target interactions over time. While docking provides a static snapshot, MD simulations can assess the stability of the predicted binding pose and the conformational changes in both the ligand and the protein.

For benzoxazinone derivatives, MD simulations have been used to validate docking results and to analyze the stability of the ligand-protein complex. nih.govacs.org For example, after docking benzoxazinoids into the active sites of SARS-CoV-2 proteins, MD simulations were performed to assess the kinetic stability of the complexes over a period of time (e.g., 50 ns). mdpi.com The results from these simulations, such as the root-mean-square deviation (RMSD), can confirm whether the ligand remains stably bound in the predicted orientation. mdpi.com

In a study on novel benzothiazole (B30560) and benzo nih.govmdpi.comoxazin-3(4H)-one derivatives as potential acetylcholinesterase inhibitors, MD simulations were integral to the investigation. nih.govacs.org Similarly, newly synthesized 1,2,3-triazoles based on nih.govmdpi.com-benzoxazin-3-one underwent MD simulations to further evaluate the potential of the lead compounds against various biological targets. researchgate.net These simulations offer valuable insights into the flexibility of the active site and the specific interactions that contribute most to the binding energy, which is crucial for lead optimization.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. youtube.com By identifying the physicochemical properties (descriptors) that are most influential, QSAR models can predict the activity of new, unsynthesized compounds. youtube.com

For the benzoxazinone class of compounds, QSAR studies have been conducted to predict their ecotoxicological effects. nih.gov In one such study, QSAR models were developed to predict the toxicity of benzoxazinone allelochemicals and their transformation products towards Daphnia magna. nih.gov Various molecular descriptors, which can be electronic, steric, or hydrophobic in nature, were used to build the models. The predictive ability of these models was found to be good, allowing for the estimation of toxicity for related compounds. nih.gov This approach is valuable for assessing the potential environmental impact of these chemicals and for designing analogues with reduced toxicity. The general workflow involves calculating molecular descriptors that describe the physicochemical properties of the molecules and using machine learning to correlate these features with their biological activity. youtube.com

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Lead Optimization

A significant hurdle in drug development is the failure of candidates due to poor pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico ADME prediction has become a critical step in the early stages of drug discovery to filter out compounds that are likely to fail later on. nih.govjaptronline.com

For benzoxazinone derivatives and other heterocyclic compounds, various ADME parameters are computationally predicted. mdpi.comresearchgate.net These predictions are based on the compound's structure and include properties like:

Absorption: Parameters such as human intestinal absorption and Caco-2 cell permeability are predicted to estimate how well the compound will be absorbed from the gut.

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration help to understand how the compound will be distributed throughout the body. nih.gov

Metabolism: The potential for the compound to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes is a key prediction, as this relates to drug metabolism and potential drug-drug interactions.

Excretion: Properties related to how the compound is eliminated from the body are also considered.

Drug-likeness: Rules such as Lipinski's Rule of Five are used to assess the oral bioavailability of a compound. mdpi.com

Studies on novel nih.govmdpi.com-benzoxazin-3-one derivatives have included in silico ADME analysis, revealing that many of the synthesized compounds demonstrate high intestinal absorption and meet the criteria for oral bioavailability. mdpi.comresearchgate.net

Table 2: Representative In Silico Predicted ADME Properties for Benzoxazinone Analogues

Property Predicted Outcome Implication for Drug Development Reference(s)
Lipinski's Rule of Five Compliance Good potential for oral bioavailability mdpi.com
Human Intestinal Absorption High Favorable absorption after oral administration mdpi.com
Blood-Brain Barrier (BBB) Permeability Variable Determines potential for CNS activity or side effects nih.gov
CYP450 Inhibition Low/High Predicts potential for drug-drug interactions japtronline.com

Artificial Intelligence and Machine Learning in Drug Discovery for Benzoxazinones

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by enabling more efficient and accurate analysis of vast datasets. mdpi.comnih.gov These technologies are applied across various stages, from target identification to lead optimization. nih.gov

For benzoxazinones and related compounds, AI and ML can be applied in several ways:

Virtual Screening: ML models can be trained on known active and inactive compounds to rapidly screen large virtual libraries and identify promising new benzoxazinone derivatives. chemrxiv.org

QSAR Modeling: As mentioned, ML algorithms are the core of QSAR, learning the complex relationships between chemical structure and biological activity to predict the potency of new molecules. youtube.com

ADME/Toxicity Prediction: AI models are increasingly used to predict the ADME and toxicity profiles of drug candidates with greater accuracy, helping to prioritize compounds with favorable properties for further development. nih.govchemrxiv.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel benzoxazinone scaffolds with enhanced activity and selectivity. nih.gov

The integration of AI and ML with traditional computational methods like docking and MD simulations creates a powerful synergy, guiding molecular design more efficiently and increasing the probability of success in developing new drugs based on the 3-Methyl-2H-1,4-benzoxazin-2-one framework. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
2H-1,4-benzoxazin-3(4H)-one
Isoxazolinyl-1,2,3-triazolyl- nih.govmdpi.com-benzoxazin-3-one
Benzothiazole
Benzo nih.govmdpi.comoxazin-3(4H)-one
2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA)
Benzoxazolin-2-one (BOA)
6-methoxybenzoxazolin-2-one (MBOA)
2-acetylamino-7-methoxy-3H-phenoxazin-3-one (AAMPO)
2-acetylamino-3H-phenoxazin-3-one (AAPO)
2-amino-7-methoxy-3H-phenoxazin-3-one (AMPO)
2-amino-3H-phenoxazin-3-one (APO)

Analytical Methodologies in 3 Methyl 2h 1,4 Benzoxazin 2 One Research

Spectroscopic Characterization Techniques (e.g., NMR, MS, IR)

Spectroscopic methods are indispensable for the structural elucidation of 3-Methyl-2H-1,4-benzoxazin-2-one. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the predicted monoisotopic mass is 161.04768 Da. uni.lu High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which helps in confirming the elemental composition. nih.gov The predicted collision cross-section values for various adducts of the compound have been calculated, which is useful in advanced MS-based analyses. uni.lu

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of a related benzoxazin-3-one (B8392483) derivative showed a characteristic absorption band for the C=O of the lactam at 1678 cm⁻¹. nih.gov For another similar series of compounds, the C=O stretch was observed at 1758 cm⁻¹, along with other bands corresponding to the aromatic and other functional groups. nih.gov These characteristic frequencies provide evidence for the presence of the core benzoxazinone (B8607429) structure.

Chromatographic Purification and Analysis Methods

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing the purity of and quantifying benzoxazinone compounds. A common approach involves using a C18 reversed-phase column with a gradient elution system, often comprising methanol (B129727) and an acidic aqueous solution like phosphoric acid. capes.gov.br This method allows for the effective separation of different benzoxazinones from a mixture. capes.gov.br

Flash Column Chromatography is a widely used technique for the purification of synthesized benzoxazinone derivatives on a preparative scale. nih.gov Silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. nih.gov The polarity of the eluent is adjusted to achieve optimal separation of the target compound from impurities and reaction byproducts. nih.gov

Gas Chromatography (GC) can also be employed for the analysis of volatile derivatives or related isomers. For instance, the isomer 2-Methyl-4H-3,1-benzoxazin-4-one has been analyzed using GC, with a reported retention index on a non-polar column. nist.gov

Advanced Methods for Purity and Identity Confirmation in Research

Beyond standard spectroscopic and chromatographic methods, several advanced techniques are employed to provide definitive confirmation of the purity and identity of this compound.

High-Resolution Mass Spectrometry (HRMS) coupled with a chromatographic inlet (e.g., LC-HRMS) is a powerful tool for both qualitative and quantitative analysis. It provides highly accurate mass measurements, often to within a few parts per million, which allows for the unambiguous determination of the elemental formula. nih.gov This is particularly useful for distinguishing between compounds with the same nominal mass.

Elemental Analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula to confirm its elemental composition. researchgate.net

Advanced NMR Techniques , such as two-dimensional NMR (e.g., COSY, HSQC, HMBC), are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules. mdpi.com These techniques help to establish the connectivity and spatial relationships between different parts of the molecule, providing irrefutable proof of its structure. The purity of compounds can also be determined through quantitative NMR (qNMR) methods.

Natural Occurrence and Biosynthetic Pathways of Benzoxazinones

Identification in Natural Products

Benzoxazinoids are a well-established class of specialized metabolites found predominantly in members of the grass family (Poaceae), which includes agronomically vital crops such as maize (Zea mays), wheat (Triticum aestivum), and rye (Secale cereale). nih.gov However, their occurrence is not limited to grasses; they have also been identified in a number of eudicot families, including Ranunculaceae, Lamiaceae, and Calceolariaceae, among others. nih.gov

The most commonly cited natural benzoxazinoids are hydroxylated derivatives, such as DIBOA (2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one) and its methoxy-analogue, DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one), which are found at high concentrations in the young shoots of these cereal crops. mdpi.com These compounds are stored in plant tissues as stable glucosides. Upon tissue disruption by herbivores or pathogens, these glucosides are hydrolyzed, releasing the bioactive, unstable aglycones that act as defense compounds. oup.com While the benzoxazinone (B8607429) core structure is a recurring motif in these natural products, the specific compound 3-Methyl-2H-1,4-benzoxazin-2-one is not commonly reported as a naturally occurring metabolite in plants. It is more frequently described in chemical synthesis literature. nih.govnih.gov

Biosynthetic Routes to Analogous Benzoxazinones in Plants (e.g., maize)

The biosynthesis of benzoxazinones has been extensively studied and characterized, particularly in maize. wikipedia.org This pathway serves as a model for understanding how plants synthesize chemical defenses. wikipedia.org The process begins in the plastid and continues in the endoplasmic reticulum, involving a series of enzymes encoded by a cluster of genes, a feature once considered uncommon in plant metabolic pathways. wikipedia.org

The key steps in the maize benzoxazinoid pathway are as follows:

Sequential Oxidations: The newly formed indole (B1671886) is then transported to the endoplasmic reticulum, where it undergoes a series of four sequential oxidation reactions. nih.govwikipedia.org These steps are catalyzed by cytochrome P450 monooxygenases encoded by the genes Bx2, Bx3, Bx4, and Bx5. nih.govwikipedia.org

Core Structure Formation: This enzymatic cascade leads to the formation of the unstable aglycone 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one (HBOA). nih.gov

Modification and Stabilization: Subsequent enzymes, such as BX6 and BX7, further modify the core structure through hydroxylation and methylation, leading to the production of DIBOA and DIMBOA, which are then stabilized by glucosylation for storage in the vacuole. oup.com

The genes responsible for the core pathway (Bx1 through Bx5 and Bx8) are notably clustered within a small region on chromosome 4 in maize, suggesting a coordinated evolutionary and regulatory mechanism. oup.comwikipedia.org

Table 1: Key Enzymes in the Maize Benzoxazinoid Biosynthetic Pathway

GeneEnzyme NameFunctionCellular Location
Bx1Indole-3-glycerol phosphate (B84403) lyaseConverts indole-3-glycerol phosphate to indole. oup.comwikipedia.orgPlastid
Bx2Cytochrome P450 monooxygenaseCatalyzes the first oxidation of indole. nih.govwikipedia.orgEndoplasmic Reticulum
Bx3Cytochrome P450 monooxygenaseCatalyzes the second oxidation step. nih.govwikipedia.orgEndoplasmic Reticulum
Bx4Cytochrome P450 monooxygenaseCatalyzes the third oxidation, leading to ring expansion. nih.govwikipedia.orgEndoplasmic Reticulum
Bx5Cytochrome P450 monooxygenaseCatalyzes the final C-4 hydroxylation to form DIBOA. nih.govwikipedia.orgEndoplasmic Reticulum

Role as Intermediates in Natural Compound Biogenesis

The benzoxazinone structures synthesized through the core pathway are not the final functional molecules but rather serve as critical biosynthetic intermediates. Research has identified 2H-1,4-benzoxazin-3(4H)-one as a key intermediate in the formation of cyclic hydroxamic acids in maize. capes.gov.br

The initial products of the core pathway, such as HBOA and DIBOA, are chemically unstable aglycones. To prevent autotoxicity and ensure stable storage, the plant rapidly converts them into their respective glucosides (e.g., DIBOA-Glc and DIMBOA-Glc). oup.com This glucosylation step is crucial, rendering the compounds stable and allowing them to accumulate in the cell vacuole. oup.com

These stored glucosides represent a ready-to-use defense system. When the plant tissue is damaged, the glucosides are exposed to β-glucosidases, which are localized separately. oup.com This enzymatic action rapidly cleaves the glucose moiety, releasing the highly reactive and toxic aglycones at the site of attack to fend off herbivores and pathogens. oup.com Therefore, the benzoxazinone scaffold is an essential intermediate that is first synthesized, then modified and stabilized as a glucoside, and finally activated upon threat, highlighting its central role in the biogenesis of plant chemical defenses.

Future Research Directions and Translational Potential Preclinical Focus

Optimization of Sustainable Synthetic Methodologies

The development of environmentally friendly and efficient methods for synthesizing 3-Methyl-2H-1,4-benzoxazin-2-one and its analogs is a critical area of future research. Traditional synthetic routes often involve harsh reagents and generate significant waste. iau.ir Modern approaches are focusing on green chemistry principles to overcome these limitations.

Key areas for optimization include:

Solvent-Free Reactions: The use of solvent-free conditions, such as ball-milling and microwave irradiation, offers a green and efficient alternative for the synthesis of benzoxazinone (B8607429) derivatives. researchgate.netresearchgate.net These methods can reduce reaction times, increase yields, and minimize the use of hazardous organic solvents. iau.ir

Eco-Friendly Catalysts: The development and utilization of recyclable and non-toxic catalysts, such as super-magnetic nano-hybrids and bio-based catalysts, are being explored. researchgate.netbohrium.com These catalysts offer advantages like easy separation from the reaction mixture and reusability, contributing to more sustainable processes. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: The application of microwave and ultrasound energy can significantly accelerate reaction rates and improve yields in the synthesis of benzoxazinone derivatives, often under milder conditions than conventional heating. mdpi.com

Design and Synthesis of Next-Generation Benzoxazinone Derivatives

To enhance the therapeutic potential of this compound, the design and synthesis of novel derivatives with improved efficacy and selectivity are paramount. This involves a deep understanding of structure-activity relationships (SAR).

Future design strategies will likely focus on:

Hybrid Molecules: Combining the benzoxazinone scaffold with other pharmacologically active moieties can lead to hybrid compounds with dual or synergistic activities. For example, benzoxazinone-thiosemicarbazone hybrids have shown promising antimicrobial properties. ijbpas.com

Scaffold Hopping and Isosteric Replacements: Exploring different heterocyclic cores and making isosteric replacements within the benzoxazinone structure can lead to compounds with improved pharmacokinetic profiles and novel biological activities. nih.gov

Computational Design: Utilizing molecular docking and other computational tools can aid in the rational design of new derivatives with enhanced binding affinity for specific biological targets. nih.govbohrium.com These in silico methods can predict the interaction of designed molecules with target proteins, guiding synthetic efforts. nih.gov

Introduction of Diverse Substituents: Systematically introducing a variety of substituents at different positions of the benzoxazinone ring can help to elucidate SAR and optimize biological activity. ijpar.comresearchgate.net The electronic and steric properties of these substituents can significantly influence the compound's potency and selectivity. acs.org

Mechanistic Elucidation of Novel Biological Activities at the Molecular Level

While various biological activities of benzoxazinone derivatives have been reported, a detailed understanding of their molecular mechanisms of action is often lacking. Future research will need to delve deeper into how these compounds exert their effects at the cellular and molecular levels.

Key research areas include:

Target Identification: Identifying the specific molecular targets of this compound and its derivatives is crucial. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the proteins or pathways with which these compounds interact.

Enzyme Inhibition Studies: Benzoxazinones have been shown to inhibit various enzymes, including serine proteases like human leukocyte elastase and protoporphyrinogen (B1215707) IX oxidase (PPO). wisdomlib.orgnih.gov Detailed kinetic studies are needed to characterize the nature of this inhibition (e.g., competitive, non-competitive) and to inform the design of more potent inhibitors.

Signal Transduction Pathway Analysis: Investigating the effects of these compounds on key signaling pathways involved in disease processes, such as inflammation, cancer, and microbial pathogenesis, will provide valuable insights into their mechanisms of action. For example, some benzoxazinone derivatives have been shown to downregulate the expression of the c-Myc oncogene. bohrium.comresearchgate.net

Structural Biology: Determining the crystal structures of benzoxazinone derivatives in complex with their biological targets can provide atomic-level details of their binding interactions, facilitating the rational design of next-generation compounds. nih.gov

Development of Advanced In Vitro and Preclinical Models for Activity Assessment

The translation of promising compounds from the laboratory to the clinic requires robust and predictive in vitro and preclinical models. Future research should focus on developing and utilizing more sophisticated models to assess the efficacy and safety of this compound derivatives.

This includes:

High-Throughput Screening (HTS): Implementing HTS assays will enable the rapid screening of large libraries of benzoxazinone derivatives to identify hits with desired biological activities.

Cell-Based Assays: Moving beyond simple cytotoxicity assays to more complex cell-based models that better mimic the in vivo environment is essential. This includes the use of co-culture systems, 3D spheroids, and organ-on-a-chip technologies. acs.org

Animal Models of Disease: Utilizing relevant animal models is critical for evaluating the in vivo efficacy and pharmacokinetic properties of lead compounds. researchgate.netbohrium.com For instance, a benzoxazinone-diclofenac hybrid has shown significant anti-inflammatory and analgesic activity in animal models. researchgate.netmongoliajol.info

Patient-Derived Xenograft (PDX) Models: For cancer research, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, offer a more clinically relevant platform for evaluating the anti-tumor efficacy of new drug candidates. nih.gov

Exploration of New Therapeutic Areas Based on Identified Biological Activities

The diverse biological activities reported for benzoxazinone derivatives suggest that their therapeutic potential may extend beyond currently explored areas. wisdomlib.orgjddtonline.info Future research should aim to identify and validate new therapeutic applications for this compound and its analogs.

Potential new therapeutic areas for exploration include:

Neurodegenerative Diseases: Given that some benzoxazinone-containing drugs are used in the treatment of Parkinson's and Alzheimer's disease, exploring the neuroprotective potential of novel derivatives is a promising avenue. nih.gov

Metabolic Diseases: The role of benzoxazinones in metabolic regulation is an emerging area of interest, with some derivatives showing potential as treatments for obesity and related disorders. mdpi.com

Viral Infections: The antiviral activity of certain benzoxazinone derivatives, including against human coronavirus, warrants further investigation, especially in the context of emerging viral threats. mdpi.comnih.gov

Agriculture: The herbicidal properties of some benzoxazinone derivatives, which act as protoporphyrinogen IX oxidase inhibitors, suggest their potential for development as new crop protection agents. nih.gov Natural benzoxazinoids also play a role in plant defense against pests and pathogens. nih.gov

Q & A

Q. What are the foundational synthetic routes for 3-Methyl-2H-1,4-benzoxazin-2-one, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions of substituted phenols with amines or ketones. For example, Shridhar et al. (1982) reported a one-pot synthesis using o-aminophenol derivatives and ketones under acidic conditions, achieving yields >70% . Optimization involves controlling temperature (80–100°C), solvent selection (e.g., ethanol or toluene), and catalyst use (e.g., p-toluenesulfonic acid). Purity is confirmed via melting point analysis and NMR spectroscopy .

Q. How can this compound be derivatized for analytical applications, such as HPLC detection?

Brominated derivatives (e.g., 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one) are used as fluorogenic labeling agents. Derivatization protocols involve reacting the compound with thiocyanate or amines at pH 8–9, followed by HPLC separation with a C18 column and fluorescence detection (λexem = 320/420 nm). Critical parameters include reaction time (30–60 min) and temperature (25–37°C) to avoid side products .

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

Key methods include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : To confirm substituent positions and ring structure.
  • FT-IR : Identification of carbonyl (C=O, ~1700 cm<sup>−1</sup>) and ether (C-O-C, ~1250 cm<sup>−1</sup>) groups.
  • LC-MS : For molecular weight validation and impurity profiling. Discrepancies in spectral data (e.g., unexpected splitting in NMR) should be resolved by repeating synthesis under inert atmospheres to rule out oxidation artifacts .

Advanced Research Questions

Q. How can nanocatalysts improve the synthesis of this compound derivatives?

Fe3O4 nanoparticles have been used to catalyze cross-dehydrogenative coupling (CDC) reactions, enabling C–H functionalization of the benzoxazinone core. For instance, coupling with malonic ester derivatives under solvent-free conditions at 80°C achieves >85% yield. Catalyst recovery via magnetic separation and reuse (up to 5 cycles) enhances sustainability .

Q. What computational methods are used to predict the reactivity of this compound in medicinal chemistry?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps and charge distribution, to predict sites for electrophilic attack (e.g., C3 position). These models correlate with experimental results, such as regioselective bromination or nucleophilic substitution .

Q. How can researchers resolve contradictions in bioactivity data across studies?

For example, conflicting reports on antihypoxic activity may arise from variations in assay models (e.g., normobaric vs. hemic hypoxia in mice). Standardize protocols by:

  • Using in vitro cell models (e.g., SH-SY5Y neurons) with controlled O2 levels (1–5% for hypoxia induction).
  • Validating results with positive controls (e.g., mexidole). Cross-referencing structural analogs (e.g., 3,4-dihydro-2H-1,4-benzoxazines) can clarify structure-activity relationships .

Q. What strategies address regioselectivity challenges in synthesizing substituted derivatives?

  • Steric effects : Bulkier substituents (e.g., 7-methoxy groups) direct reactions to less hindered positions.
  • Electronic effects : Electron-withdrawing groups (e.g., nitro) enhance reactivity at adjacent carbons.
  • Protecting groups : Use of tert-butyldimethylsilyl (TBS) ethers to block hydroxyl groups during functionalization .

Q. How can green chemistry principles be applied to benzoxazinone synthesis?

  • Solvent-free reactions : Melt condensation at 120°C reduces waste.
  • Biocatalysis : Lipases or laccases for enantioselective synthesis of chiral derivatives.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 20 min at 150 W) .

Methodological Notes

  • Data Validation : Cross-check melting points and spectral data with NIST Chemistry WebBook entries .
  • Contradiction Management : Use iterative data collection (e.g., triplicate experiments) and meta-analysis of PubChem datasets .
  • Ethical Compliance : Adhere to open-data standards for non-proprietary research while ensuring patient privacy in biomedical studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.